molecular formula C12H17NO B1603976 (1-Phenylpiperidin-3-yl)methanol CAS No. 1081515-81-2

(1-Phenylpiperidin-3-yl)methanol

Cat. No. B1603976
M. Wt: 191.27 g/mol
InChI Key: DWXSPTMWXSKPBX-UHFFFAOYSA-N
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Description

“(1-Phenylpiperidin-3-yl)methanol” is an organic compound with the molecular formula C12H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(1-Phenylpiperidin-3-yl)methanol” consists of a piperidine ring attached to a phenyl group and a methanol group . The piperidine ring is a common heterocyclic fragment present in many pharmaceuticals .

Scientific Research Applications

CAN-mediated Rearrangement for Synthesizing Analogues

  • Study : CAN-mediated rearrangement of 4-benzhydrylidenepiperidines was utilized to synthesize several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs.
  • Significance : This demonstrates a methodology for creating structurally related compounds, potentially useful in diverse chemical syntheses (Chang, Wu, Lin, & Hung, 2006).

Enantioselective Epoxidation Catalysis

  • Study : (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones.
  • Significance : Indicates potential in asymmetric synthesis and organic catalysis (Lu, Xu, Liu, & Loh, 2008).

Aza-Piancatelli Rearrangement for Synthesizing Derivatives

  • Study : The use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement to form 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives.
  • Significance : Highlights an efficient method for synthesizing complex organic structures with potential pharmaceutical relevance (Reddy et al., 2012).

Catalyst Development for Huisgen 1,3-Dipolar Cycloadditions

  • Study : Development of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions.
  • Significance : This research contributes to the field of click chemistry, important in drug discovery and material sciences (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Insights into Substituted Perimidine Structures

  • Study : Synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol and its structural and mechanistic insights.
  • Significance : Provides an understanding of the formation and stability of certain perimidine derivatives, relevant in organic and medicinal chemistry (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

Future Directions

Piperidine derivatives, including “(1-Phenylpiperidin-3-yl)methanol”, have significant potential in drug discovery due to their wide range of biological activities . Future research may focus on exploring this potential further .

properties

IUPAC Name

(1-phenylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSPTMWXSKPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625232
Record name (1-Phenylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpiperidin-3-yl)methanol

CAS RN

1081515-81-2
Record name (1-Phenylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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